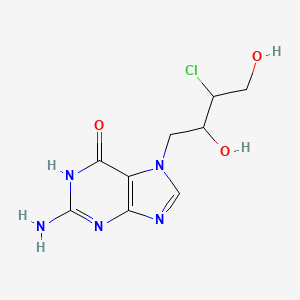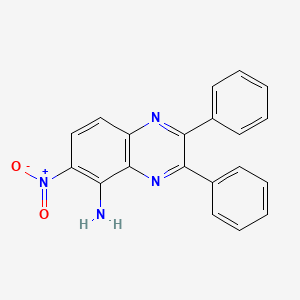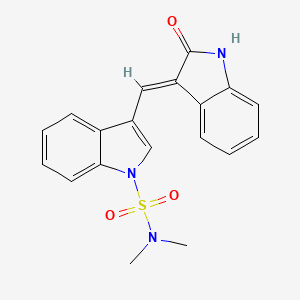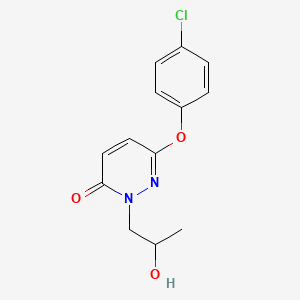
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core substituted with a hydroxypropyl group and a chlorophenoxy group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone typically involves the reaction of 4-chlorophenol with 2-bromo-1-propanol to form 2-(4-chlorophenoxy)-1-propanol. This intermediate is then reacted with hydrazine hydrate to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the pyridazinone core or the chlorophenoxy group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include 2-(2-oxopropyl)-6-(4-chlorophenoxy)-3-pyridazinone or 2-(2-carboxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone.
Reduction: Reduced derivatives of the pyridazinone core or the chlorophenoxy group.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxypropyl and chlorophenoxy groups may play a role in modulating the compound’s activity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxypropyl)-6-(4-methoxyphenoxy)-3-pyridazinone: Similar structure but with a methoxy group instead of a chlorine atom.
2-(2-Hydroxypropyl)-6-(4-fluorophenoxy)-3-pyridazinone: Similar structure but with a fluorine atom instead of a chlorine atom.
2-(2-Hydroxypropyl)-6-(4-bromophenoxy)-3-pyridazinone: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Propriétés
Numéro CAS |
69024-94-8 |
|---|---|
Formule moléculaire |
C13H13ClN2O3 |
Poids moléculaire |
280.70 g/mol |
Nom IUPAC |
6-(4-chlorophenoxy)-2-(2-hydroxypropyl)pyridazin-3-one |
InChI |
InChI=1S/C13H13ClN2O3/c1-9(17)8-16-13(18)7-6-12(15-16)19-11-4-2-10(14)3-5-11/h2-7,9,17H,8H2,1H3 |
Clé InChI |
VZKLKIJFGVOYLR-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C(=O)C=CC(=N1)OC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)
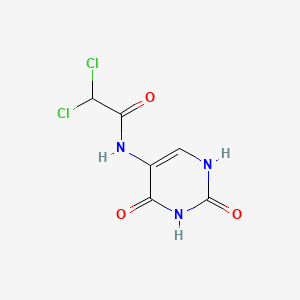
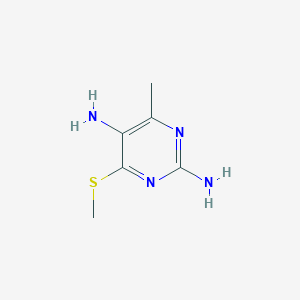

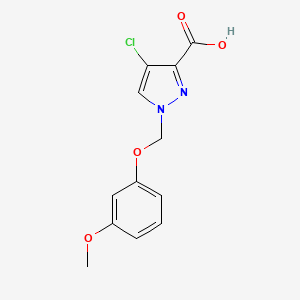

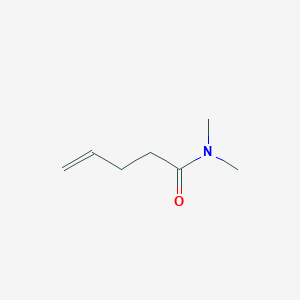
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)
